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Compound of Interest

Compound Name: Aurelin

Cat. No.: B1578159 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

recombinant Aurelin peptide.

Frequently Asked Questions (FAQs)
Q1: What is Aurelin and what are its key properties?

Aurelin is a 40-residue antimicrobial peptide originally isolated from the jellyfish Aurelia aurita.

[1] It exhibits activity against both Gram-positive and Gram-negative bacteria.[1] A key

structural feature of Aurelin is the presence of six cysteine residues that form three disulfide

bonds, which are crucial for its compact, globular structure and biological activity.[1][2]

Recombinantly produced Aurelin has been shown to bind to anionic lipid vesicles, suggesting

an interaction with bacterial membranes.[2]

Q2: What are the main challenges in producing recombinant Aurelin?

Like many other cysteine-rich peptides, recombinant expression of Aurelin in hosts like E. coli

often leads to the formation of insoluble and inactive aggregates known as inclusion bodies.

These inclusion bodies contain misfolded peptide with incorrect disulfide bond pairings.

Therefore, a robust refolding strategy is essential to obtain biologically active Aurelin.

Q3: Why is a specific refolding protocol necessary for Aurelin?
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The presence of three disulfide bonds in a relatively short peptide makes correct folding a

complex process. A dedicated refolding protocol is necessary to facilitate the formation of the

native disulfide bridges, ensuring the peptide adopts its correct three-dimensional structure,

which is essential for its antimicrobial activity. Improperly folded Aurelin will likely be inactive.
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Problem Possible Cause(s) Suggested Solution(s)

Low yield of soluble Aurelin

after cell lysis.

High expression rate leading to

inclusion body formation.

Optimize expression

conditions: lower the induction

temperature (e.g., 18-25°C),

reduce inducer concentration

(e.g., lower IPTG

concentration), or use a

weaker expression vector

promoter.

Suboptimal lysis buffer.

Ensure the lysis buffer

contains DNase to reduce

viscosity from released DNA.

Consider adding a low

concentration of a mild

detergent.

Precipitation during the

refolding process.

Peptide concentration is too

high.

Maintain a low peptide

concentration during refolding,

typically in the range of 0.05-

0.2 mg/mL.

Incorrect buffer pH or ionic

strength.

The optimal pH for refolding is

typically slightly alkaline (pH

8.0-9.0) to facilitate disulfide

exchange. Screen a range of

pH values and salt

concentrations (e.g., 100-500

mM NaCl).

Rapid removal of denaturant.

Employ a gradual denaturant

removal method like dialysis or

diafiltration with a stepwise

decrease in denaturant

concentration.

Refolded Aurelin shows no or

low antimicrobial activity.

Incorrect disulfide bond

formation.

Optimize the redox shuffling

system in the refolding buffer.

A common approach is to use
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a combination of reduced and

oxidized glutathione

(GSH/GSSG). The ratio of

GSH to GSSG is critical and

often requires empirical

optimization (see Table 1).

Presence of aggregates.

After refolding, perform a size-

exclusion chromatography

(SEC) step to separate

correctly folded monomeric

Aurelin from aggregates and

misfolded species.

Peptide degradation.

Add protease inhibitors during

cell lysis and purification steps.

Work at low temperatures

(4°C) whenever possible.

Difficulty in purifying the

refolded Aurelin.

Hydrophobic nature of the

peptide leading to non-specific

binding.

Use reverse-phase high-

performance liquid

chromatography (RP-HPLC)

for final purification. Optimize

the gradient of the organic

solvent (e.g., acetonitrile) to

achieve good separation.

Presence of tagged and

untagged peptide.

If using a fusion tag for

expression, ensure complete

cleavage of the tag and

subsequent removal of the tag

and cleavage enzyme.

Quantitative Data on Refolding Conditions
Optimizing the refolding buffer is critical for maximizing the yield of correctly folded and active

Aurelin. The following table summarizes key parameters and their typical ranges for the

refolding of cysteine-rich peptides.
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Table 1: Key Parameters for Aurelin Refolding Buffer Optimization
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Parameter Typical Range Purpose Notes

pH 8.0 - 9.0
Facilitates disulfide

bond exchange.

A pH above 8.0

promotes the thiolate

anion form of

cysteine, which is

necessary for disulfide

shuffling.

Redox System

(GSH:GSSG ratio)
10:1 to 1:1

Catalyzes the correct

formation of disulfide

bonds.

The optimal ratio is

protein-dependent

and must be

determined

empirically. A common

starting point is a 5:1

or 2:1 ratio.[3]

Denaturant
0.5 - 2 M Urea or

Guanidine HCl

Maintains peptide

solubility during initial

refolding stages.

The concentration

should be low enough

to allow folding but

high enough to

prevent aggregation.

Additives 0.4 - 1 M L-arginine
Suppresses

aggregation.

L-arginine is a

common aggregation

suppressor that can

significantly improve

refolding yields.

10-20% Glycerol
Stabilizes the folded

peptide.

Glycerol is a

viscogenic agent that

can favor compact,

folded structures.

Temperature 4 - 25°C Lower temperatures

can reduce

aggregation rates.

While lower

temperatures slow

down the refolding

process, they often

lead to higher yields of
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correctly folded

protein.

Experimental Protocols
Protocol 1: Solubilization of Aurelin from Inclusion Bodies

Harvest Inclusion Bodies: Centrifuge the cell lysate after sonication or high-pressure

homogenization. The pellet contains the inclusion bodies.

Wash Inclusion Bodies: Resuspend the pellet in a wash buffer (e.g., 50 mM Tris-HCl, 100

mM NaCl, 1% Triton X-100, pH 8.0) to remove contaminating proteins and membrane

fragments. Repeat the wash step at least twice.

Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a

strong denaturant and a reducing agent (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, 100 mM

NaCl, 10 mM DTT, pH 8.0).

Incubation: Stir the suspension gently at room temperature for 2-4 hours or overnight at 4°C

to ensure complete solubilization.

Clarification: Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes to

remove any remaining insoluble material. The supernatant contains the denatured and

reduced Aurelin peptide.

Protocol 2: Refolding of Aurelin by Dialysis

Prepare Refolding Buffer: Prepare a large volume (at least 100-fold the volume of the

solubilized peptide solution) of refolding buffer. A good starting point is: 50 mM Tris-HCl, 100

mM NaCl, 0.5 M L-arginine, 5 mM reduced glutathione (GSH), 1 mM oxidized glutathione

(GSSG), pH 8.5.

Dialysis: Place the clarified, solubilized Aurelin solution into dialysis tubing with an

appropriate molecular weight cut-off (e.g., 1 kDa).

Gradual Denaturant Removal: Perform a stepwise dialysis against refolding buffer with

decreasing concentrations of the denaturant. For example:
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Dialyze against refolding buffer containing 2 M Guanidine HCl for 4-6 hours at 4°C.

Dialyze against refolding buffer containing 1 M Guanidine HCl for 4-6 hours at 4°C.

Dialyze against refolding buffer containing 0.5 M Guanidine HCl for 4-6 hours at 4°C.

Dialyze against refolding buffer without denaturant for 12-24 hours at 4°C, with at least

one buffer change.

Concentration and Purification: After dialysis, concentrate the refolded Aurelin solution and

proceed with purification, typically by RP-HPLC.

Visualizations
Aurelin Refolding Workflow
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Caption: Workflow for recombinant Aurelin production and refolding.
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Proposed Signaling Pathway for Aurelin's Antimicrobial
Action

Aurelin Peptide Bacterial Cell
Membrane

Electrostatic
Interaction

Pore Formation
Membrane Insertion Ion Leakage

(K+, Mg2+)
Membrane

Depolarization
Inhibition of

Metabolic Processes Bacterial Cell Death

Click to download full resolution via product page

Caption: Proposed mechanism of Aurelin's antimicrobial activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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